molecular formula C11H20ClNO2 B2378112 2-Chloro-N-[(2-propan-2-yloxan-4-yl)methyl]acetamide CAS No. 2411314-75-3

2-Chloro-N-[(2-propan-2-yloxan-4-yl)methyl]acetamide

Cat. No.: B2378112
CAS No.: 2411314-75-3
M. Wt: 233.74
InChI Key: ZQEZYGMMKFSLLM-UHFFFAOYSA-N
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Description

2-Chloro-N-[(2-propan-2-yloxan-4-yl)methyl]acetamide is an organic compound with a complex structure that includes a chloroacetamide group and a substituted oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[(2-propan-2-yloxan-4-yl)methyl]acetamide typically involves the reaction of chloroacetyl chloride with a suitable amine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(2-propan-2-yloxan-4-yl)methyl]acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic substitution: Products include substituted amides, thioamides, or ethers.

    Oxidation: Products include carboxylic acids, ketones, or aldehydes.

    Reduction: Products include primary or secondary amines and alcohols.

Scientific Research Applications

2-Chloro-N-[(2-propan-2-yloxan-4-yl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(2-propan-2-yloxan-4-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can disrupt key biochemical pathways, resulting in the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-[(2-propan-2-yloxan-4-yl)methyl]acetamide is unique due to its substituted oxane ring, which can influence its solubility, reactivity, and interaction with biological targets. This structural feature distinguishes it from other chloroacetamide derivatives and can be exploited in the design of novel compounds with specific properties.

Properties

IUPAC Name

2-chloro-N-[(2-propan-2-yloxan-4-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClNO2/c1-8(2)10-5-9(3-4-15-10)7-13-11(14)6-12/h8-10H,3-7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQEZYGMMKFSLLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(CCO1)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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